N~1~-[(Piperazin-2-yl)methyl]ethane-1,2-diamine
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Overview
Description
1,2-Ethanediamine, N-(2-piperazinylmethyl)-(9CI) is a chemical compound with the molecular formula C8H18N4. It is a derivative of ethylenediamine, where one of the amino groups is substituted with a piperazine ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized by reacting ethylenediamine with piperazine in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactors with continuous monitoring of reaction parameters to ensure product quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the amino groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions typically use alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation products include various hydroxylated and carboxylated derivatives.
Reduction products are typically amines or amides.
Substitution products can include alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The piperazine ring can bind to specific sites on these targets, modulating their activity. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Ethylenediamine
Piperazine
N-phenylethylenediamine
N-methylethylenediamine
Uniqueness: 1,2-Ethanediamine, N-(2-piperazinylmethyl)-(9CI) is unique due to its specific structural features, which allow for distinct reactivity and binding properties compared to its analogs. The presence of the piperazine ring enhances its versatility in various chemical and biological applications.
Properties
CAS No. |
342886-89-9 |
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Molecular Formula |
C7H18N4 |
Molecular Weight |
158.25 g/mol |
IUPAC Name |
N'-(piperazin-2-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H18N4/c8-1-2-9-5-7-6-10-3-4-11-7/h7,9-11H,1-6,8H2 |
InChI Key |
OFALRSMVQSPQCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)CNCCN |
Origin of Product |
United States |
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